Methyl 4-cyano-3-hydroxybenzoate

Overview

Description

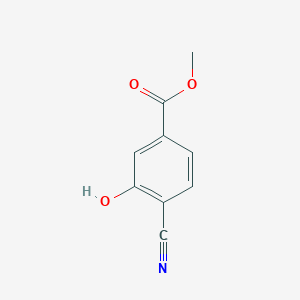

Methyl 4-cyano-3-hydroxybenzoate is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring, along with a methyl ester group (-COOCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyano-3-hydroxybenzoate can be synthesized through the esterification of 4-cyano-3-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-3-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-cyano-3-methoxybenzoic acid.

Reduction: Formation of 4-amino-3-hydroxybenzoic acid.

Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 4-cyano-3-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Mechanism of Action

The mechanism of action of methyl 4-cyano-3-hydroxybenzoate involves its interaction with specific molecular targets. The compound can interfere with cellular processes by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the synthesis of DNA, RNA, and proteins in microbial cells, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-hydroxybenzoate:

Ethyl 4-hydroxybenzoate: Similar to methylparaben but with an ethyl group instead of a methyl group.

Propyl 4-hydroxybenzoate: Another paraben used as a preservative, with a propyl group.

Uniqueness

Methyl 4-cyano-3-hydroxybenzoate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other parabens. This structural difference allows for unique applications and potential biological activities .

Biological Activity

Methyl 4-cyano-3-hydroxybenzoate is an organic compound with significant potential in biological applications due to its unique chemical structure, which includes a cyano group, a hydroxyl group, and an ester functionality. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₇N₁O₃

- Molecular Weight : 179.16 g/mol

- Functional Groups :

- Cyano group (-C≡N)

- Hydroxyl group (-OH)

- Methyl ester (-COOCH₃)

The presence of these functional groups suggests that this compound may interact with various biological targets, making it a candidate for pharmacological research.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity. The mechanism of action may involve the inhibition of essential cellular processes in microorganisms, such as DNA and protein synthesis. A comparative study of similar compounds has shown that derivatives with cyano and hydroxyl groups can exhibit varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may induce cytotoxic effects in tumor cell lines. The compound's structural similarity to known anticancer agents indicates potential interactions with cellular pathways involved in cancer progression. For instance, studies on related compounds have demonstrated their ability to modulate apoptotic pathways and inhibit tumor growth .

Synthesis Methods

This compound can be synthesized through several methods, primarily involving the esterification of 4-cyano-3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions typically require heating under reflux to promote ester bond formation.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| Esterification | 4-cyano-3-hydroxybenzoic acid + Methanol | Acid catalyst, reflux |

Case Studies and Research Findings

- Antimicrobial Study : A study investigating the antimicrobial effects of various substituted benzoates found that this compound exhibited notable activity against specific bacterial strains. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

- Cytotoxicity Evaluation : A comparative analysis of the cytotoxicity of substituted benzoates indicated that this compound could selectively target cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic options .

The proposed mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, disrupting their normal function.

- DNA Interaction : Potential interference with DNA replication processes in microbial cells, leading to cell death.

These interactions are critical for understanding how this compound can be utilized in medicinal chemistry.

Properties

IUPAC Name |

methyl 4-cyano-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEARWYDVSYTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586364 | |

| Record name | Methyl 4-cyano-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6520-87-2 | |

| Record name | Methyl 4-cyano-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.